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Executive Summary
Coramitug (formerly PRX004) is an investigational, humanized IgG1 monoclonal antibody

representing a novel therapeutic approach for Transthyretin Amyloidosis (ATTR). Developed by

Prothena and now under clinical development by Novo Nordisk, coramitug is an amyloid-

depleting agent. Its mechanism of action is designed to clear pathogenic, misfolded

transthyretin (misTTR) aggregates and deposited amyloid fibrils from affected organs, a key

differentiator from existing therapies that either stabilize the native TTR tetramer or reduce its

synthesis.[1][2][3] Preclinical studies have demonstrated its ability to inhibit new fibril formation

and promote the clearance of existing amyloid through antibody-mediated phagocytosis.[2][4]

[5] Clinical trials have shown that coramitug is generally well-tolerated and demonstrates

evidence of potential clinical activity in patients with both hereditary ATTR (hATTR) and ATTR

with cardiomyopathy (ATTR-CM).[4][6][7] This document provides a comprehensive technical

overview of coramitug's mechanism of action, supported by preclinical and clinical data, and

outlines the key experimental methodologies employed in its evaluation.

Core Mechanism of Action
Transthyretin (TTR) is a protein that circulates in the blood, primarily in a stable, functional

tetrameric form.[2][5] In ATTR amyloidosis, this tetramer dissociates into monomers, which are

prone to misfolding and aggregation. These misfolded monomers assemble into soluble

oligomers and insoluble amyloid fibrils that deposit in organs, particularly the heart and

peripheral nerves, causing progressive organ dysfunction.[5]
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Coramitug's mechanism is highly specific to these pathogenic forms of TTR.[2][6] It was

developed to target a cryptic epitope, corresponding to amino acid residues 89-97 of the TTR

protein.[1][8] This epitope is buried within the interface of the stable, native TTR tetramer but

becomes exposed upon dissociation into the monomeric state.[1][9] This structural specificity

allows coramitug to selectively bind to misfolded monomers, oligomers, and aggregated fibrils

without affecting the function of the native TTR protein.[4][5][10]

The therapeutic action of coramitug is twofold:

Inhibition of Amyloid Formation: By binding to soluble, misfolded TTR monomers and

aggregates, coramitug neutralizes these species and prevents them from contributing to the

growth of existing amyloid fibrils or the formation of new ones.[1][2][4]

Clearance of Deposited Amyloid: The antibody opsonizes (tags) insoluble TTR amyloid fibrils

that are deposited in tissues.[4][5] The Fc region of the antibody is then recognized by

phagocytic immune cells, such as macrophages, which engulf and clear the amyloid

deposits through a process known as antibody-dependent cellular phagocytosis (ADCP).[4]

[5][10]

This dual-action, amyloid-depleting mechanism has the potential to not only halt disease

progression but also to remove existing amyloid deposits, thereby offering the possibility of

restoring organ function.[11][12][13]
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Caption: Coramitug's dual mechanism of action in ATTR amyloidosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15616016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data
Preclinical evaluation of coramitug and its murine precursor provided the foundational evidence

for its specific binding properties and therapeutic mechanism.

Binding Affinity and Specificity
The selectivity of coramitug for pathogenic TTR is critical to its safety and efficacy. Binding

affinities were determined using surface plasmon resonance (SPR). The antibody

demonstrates nanomolar affinity for misfolded TTR monomers/oligomers while showing no

detectable binding to the native tetrameric form.

Target Analyte Binding Parameter Value Reference

Misfolded TTR

Monomer/Oligomer

Dissociation Constant

(K_d)
18.6 nM [1]

TTR Amyloid Fibrils
Half-Maximal Effective

Conc. (EC50)*
0.62 µM [1]

Native Tetrameric TTR Binding No binding detected [1][14][15]

Affinity to fibrils is

reported as an EC50

value due to technical

challenges in SPR

analysis of insoluble

fibrils.

In Vitro Functional Assays
Fibril Formation Inhibition: In vitro assays demonstrated that the murine precursor to

coramitug strongly suppressed the formation of TTR amyloid fibrils.[14]

Antibody-Dependent Cellular Phagocytosis (ADCP): The murine antibody was shown to bind

fluorescently tagged, aggregated TTR, targeting it for uptake by macrophage-like THP-1

cells.[14] This confirmed the antibody's ability to opsonize pathogenic TTR and mediate its

clearance by phagocytes.[4][5][8]
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Immunohistochemistry: Coramitug specifically stained TTR amyloid deposits in cardiac and

nerve tissue from both wild-type and hereditary ATTR patients, with no binding observed in

healthy control tissues or tissues with other types of amyloid deposits (e.g., light-chain

amyloidosis).[1][8]

Clinical Development and Data
Coramitug has been evaluated in Phase 1 and Phase 2 clinical trials, providing data on its

safety, pharmacokinetics, and clinical activity.

Phase 1 Study (NCT03336580)
This open-label, dose-escalation study enrolled 21 patients with hereditary ATTR (hATTR) to

assess safety, tolerability, and pharmacokinetics.[4][6][16]

Design: Patients received intravenous (IV) infusions of PRX004 every 28 days in cohorts

ranging from 0.1 mg/kg to 30 mg/kg.[4][17]

Safety & Tolerability: The drug was found to be generally safe and well-tolerated across all

dose levels. No maximum tolerated dose (MTD) was reached.[4][9]

Pharmacokinetics (PK): PRX004 demonstrated a PK profile consistent with an IgG1

monoclonal antibody, with exposures increasing proportionally with the dose.[4][6]

Clinical Activity (Exploratory Endpoints): Efficacy was explored in a pooled cohort of 7

evaluable patients who received doses ≥3 mg/kg for at least 9 months.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11435174/
https://s201.q4cdn.com/351053094/files/doc_presentations/2020/12/1/PRX004-Phase-1-results-(PDF)-12.8.2020%5B3%5D.pdf
https://www.tandfonline.com/doi/full/10.1080/13506129.2024.2420809
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://clinicaltrials.gov/study/NCT03336580
https://www.tandfonline.com/doi/full/10.1080/13506129.2024.2420809
https://pubmed.ncbi.nlm.nih.gov/39472768/
https://www.tandfonline.com/doi/full/10.1080/13506129.2024.2420809
https://www.researchgate.net/publication/385380643_PRX004_in_variant_amyloid_transthyretin_ATTRv_amyloidosis_results_of_a_phase_1_open-label_dose-escalation_study
https://www.tandfonline.com/doi/full/10.1080/13506129.2024.2420809
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://www.tandfonline.com/doi/full/10.1080/13506129.2024.2420809
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Endpoint Metric
Mean Change at 9
Months

Reference

Neuropathy

Neuropathy

Impairment Score

(NIS)

+1.29 points [6]

Historical placebo

progression
+9.2 points [6]

NIS (in 3 patients with

improvement)
-3.33 points [6]

Cardiac Function
Global Longitudinal

Strain (GLS)
–1.21% [6]

GLS (in 3 patients

with NIS

improvement)

–1.51% [6]

Phase 2 Study (NCT05442047)
This randomized, double-blind, placebo-controlled trial evaluated coramitug in 104 patients with

ATTR with cardiomyopathy (ATTR-CM).[7][18][19]

Design: Patients were randomized (1:1:1) to receive IV infusions of placebo, 10 mg/kg

coramitug, or 60 mg/kg coramitug every 4 weeks for 52 weeks.[7][18] The majority of

patients (90%) were on a background standard-of-care therapy, primarily tafamidis (84%).

[14][18]

Primary Endpoints: The co-primary endpoints were the change from baseline in the 6-minute

walk test (6MWT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[7][18]

Results: The trial showed a mixed outcome on its primary endpoints but provided strong

biomarker evidence supporting the drug's mechanism of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://ir.prothena.com/investors/press-releases/news-details/2021/Prothena-Presents-Phase-1-Study-Results-of-PRX004-in-Oral-Presentation-at-AAN-2021/default.aspx
https://www.ahajournals.org/doi/pdf/10.1161/CIRCULATIONAHA.125.077304
https://pubmed.ncbi.nlm.nih.gov/41212997/
https://lifescivoice.com/novo%e2%80%91alert%e2%80%915%e2%80%91critical%e2%80%91insights%e2%80%91coramitug%e2%80%91phase2/
https://www.ahajournals.org/doi/pdf/10.1161/CIRCULATIONAHA.125.077304
https://pubmed.ncbi.nlm.nih.gov/41212997/
https://www.researchgate.net/publication/299461016_Novel_conformation-specific_monoclonal_antibodies_against_amyloidogenic_forms_of_transthyretin
https://pubmed.ncbi.nlm.nih.gov/41212997/
https://www.ahajournals.org/doi/pdf/10.1161/CIRCULATIONAHA.125.077304
https://pubmed.ncbi.nlm.nih.gov/41212997/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Dose Group
Result vs.
Placebo at 52
Weeks

P-value Reference

NT-proBNP 60 mg/kg -48% reduction 0.0017 [7][14][18]

6-Minute Walk

Test

10 mg/kg & 60

mg/kg

Not statistically

different
- [7][18]

Cardiac Function 60 mg/kg

Improved

functional

echocardiographi

c parameters

- [7][18]

The significant reduction in NT-proBNP, a key biomarker of cardiac stress and disease

progression in ATTR-CM, alongside improvements in cardiac imaging, supported the decision

to advance coramitug into a Phase 3 trial.[3][11][20]

Experimental Protocols and Methodologies
Detailed, step-by-step laboratory protocols for the preclinical evaluation of coramitug are not

fully available in the public domain. However, based on published literature, the principles of

the key experimental methodologies can be outlined.
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Caption: Workflow for the development and selection of coramitug.
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Immunogen Design: An antigenic peptide corresponding to the TTR(89-97) sequence was

synthesized. To enhance immunogenicity, it was conjugated to carrier molecules, such as

Keyhole Limpet Hemocyanin (KLH) or a Multi-Antigenic Peptide (MAP) core.[14]

Immunization & Hybridoma Production: Mice were immunized with the designed immunogen

to elicit an immune response. Standard hybridoma technology was used to generate

monoclonal antibody-producing cell lines.[14]

Screening: Hybridoma clones were screened using an enzyme-linked immunosorbent assay

(ELISA). The primary screen selected for clones producing antibodies that bound strongly to

non-native, misfolded TTR (e.g., TTR prepared at low pH) but showed little to no reactivity

with native, tetrameric TTR.[14]

Humanization: The selected lead murine monoclonal antibody was subsequently humanized

to create coramitug (PRX004), reducing its potential for immunogenicity in human patients.

In Vitro Phagocytosis Assay (General Methodology)
This assay is crucial for demonstrating the amyloid clearance mechanism.

Cell Culture: A phagocytic cell line, such as the human monocytic cell line THP-1

(differentiated into macrophage-like cells with PMA), is cultured.[14][21]

Target Preparation: Pathogenic TTR aggregates are prepared and labeled with a fluorescent

tag (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).

Opsonization: The fluorescent TTR aggregates are incubated with coramitug or a control IgG

antibody to allow opsonization.

Co-culture: The opsonized aggregates are added to the cultured macrophages and

incubated for a set period to allow for phagocytosis.

Quantification: The uptake of fluorescent aggregates by macrophages is quantified. This is

typically done using flow cytometry, where the percentage of fluorescently positive (e.g.,

F4/80+ and pHrodo+) cells is measured, or by confocal microscopy.[22][23][24]
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Caption: Overview of Coramitug (PRX004) Phase 1 and 2 clinical trial designs.
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Phase 1 (NCT03336580): This was a multicenter, open-label, 3+3 dose-escalation study.[4]

[16] Patients with hATTR received IV infusions of PRX004 every 28 days for 3 months.[4]

The primary objective was to determine the maximum tolerated dose (MTD) and safety

profile.[4][5] Secondary and exploratory objectives included assessing pharmacokinetics,

pharmacodynamics (e.g., levels of circulating misTTR), and preliminary clinical activity via

measures like NIS and GLS.[4][5]

Phase 2 (NCT05442047): This was a multicenter, randomized, double-blind, placebo-

controlled trial in patients with ATTR-CM.[7][18][25] Patients were required to be on stable

doses of heart failure medications.[25] The study randomized participants 1:1:1 to receive IV

infusions of two different doses of coramitug or a placebo every four weeks for 52 weeks.[7]

The co-primary endpoints were the change from baseline in 6MWT and NT-proBNP. Safety

was also rigorously assessed.[7][18]

Conclusion
Coramitug (PRX004) employs a targeted and differentiated mechanism of action in the

treatment of ATTR amyloidosis. By selectively binding to a cryptic epitope exposed only on

pathogenic, non-native forms of TTR, it is designed to both prevent the formation of new

amyloid and clear existing deposits through antibody-mediated phagocytosis. Preclinical data

strongly support this specific mechanism, and clinical trials have demonstrated a favorable

safety profile and target engagement, evidenced by a significant reduction in the cardiac

biomarker NT-proBNP. As coramitug advances into Phase 3 development, it holds promise as a

potential first-in-class amyloid-depleting therapy that could complement or serve as a

monotherapy for patients with ATTR amyloidosis, addressing the critical unmet need of clearing

organ-damaging amyloid deposits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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